molecular formula C7H10N2OS B12344381 5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one

5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one

Cat. No.: B12344381
M. Wt: 170.23 g/mol
InChI Key: IPTVIEQBFKWJFO-UHFFFAOYSA-N
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Description

5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride .

Industrial Production Methods

For industrial-scale production, the Biginelli reaction can be optimized using heterogeneous catalysts like Montmorillonite-KSF. This approach not only improves the yield but also makes the process more environmentally friendly by reducing the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and ethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and increasing its bioavailability.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

5-ethyl-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one

InChI

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h5H,3H2,1-2H3,(H,9,10,11)

InChI Key

IPTVIEQBFKWJFO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NC(=S)NC1=O)C

Origin of Product

United States

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